molecular formula C22H29FN6O2 B2968841 7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851937-68-3

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2968841
CAS No.: 851937-68-3
M. Wt: 428.512
InChI Key: MDAWBJRDTCDYMC-UHFFFAOYSA-N
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Description

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl piperazine moiety, and a dimethyl tetrahydropurine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core, the introduction of the butyl group, and the attachment of the fluorophenyl piperazine moiety. Common synthetic routes may include:

    Formation of the Purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyl Group: This can be achieved through alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Fluorophenyl Piperazine Moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl piperazine moiety may interact with neurotransmitter receptors, while the purine core can engage in various biochemical processes. These interactions can modulate cellular signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
  • 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the fluorophenyl piperazine moiety differentiates it from other purine derivatives, potentially leading to unique pharmacological activities and applications.

Biological Activity

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine derivatives class. These compounds are notable for their diverse biological activities and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The IUPAC name of the compound is 7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione. Its molecular formula is C22H29FN6O2C_{22}H_{29}FN_6O_2 with a molecular weight of 414.50 g/mol. The structure includes a butyl group and a piperazine moiety which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H29FN6O2
Molecular Weight414.50 g/mol
CAS Number4889318

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzymatic Interaction: It can inhibit or activate various enzymes, which may alter metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways that regulate physiological responses.

Nucleic Acid Interaction: It may intercalate or bind to DNA/RNA, potentially affecting gene expression and cellular proliferation.

Antitumor Activity

Research has indicated that derivatives of purine compounds often exhibit antitumor properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa and HCT116. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

Studies on related compounds reveal that purine derivatives can possess significant antimicrobial properties. For example, compounds with piperazine moieties have been noted for their antibacterial effects comparable to established antibiotics like ciprofloxacin . This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

The presence of the piperazine ring in the structure indicates possible central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders .

Case Studies

  • Antitumor Efficacy : A study examining a related purine derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound exhibited a dose-dependent response in reducing tumor size in mice models .
  • Antimicrobial Screening : In a comparative study involving multiple purine derivatives, the compound showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • CNS Activity : A pharmacological evaluation indicated that related compounds could enhance serotonergic transmission, suggesting potential use in treating depression or anxiety disorders .

Properties

IUPAC Name

7-butyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O2/c1-4-5-10-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-11-13-28(14-12-27)17-8-6-16(23)7-9-17/h6-9H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWBJRDTCDYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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